
N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide is an organic compound that belongs to the class of amides It features a chloroacetamide functional group attached to a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide typically involves the reaction of 6-tert-butyl-2,3-dimethylaniline with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{6-tert-Butyl-2,3-dimethylaniline} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, would be optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The phenyl ring and the amide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or amines can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., N-(6-tert-Butyl-2,3-dimethylphenyl)-2-aminoacetamide.
Oxidation: Products may include oxidized derivatives of the phenyl ring.
Reduction: Products may include reduced forms of the amide group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(6-tert-Butyl-2,3-dimethylphenyl)-2-chloroacetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-tert-Butyl-2,3-dimethylphenyl)-acetamide: Lacks the chloro group, potentially altering its reactivity and applications.
N-(6-tert-Butyl-2,3-dimethylphenyl)-2-bromoacetamide: Similar structure but with a bromo group instead of chloro, which might affect its chemical behavior.
Eigenschaften
CAS-Nummer |
77485-61-1 |
|---|---|
Molekularformel |
C14H20ClNO |
Molekulargewicht |
253.77 g/mol |
IUPAC-Name |
N-(6-tert-butyl-2,3-dimethylphenyl)-2-chloroacetamide |
InChI |
InChI=1S/C14H20ClNO/c1-9-6-7-11(14(3,4)5)13(10(9)2)16-12(17)8-15/h6-7H,8H2,1-5H3,(H,16,17) |
InChI-Schlüssel |
WSPNTPARKOJZCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(C)(C)C)NC(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


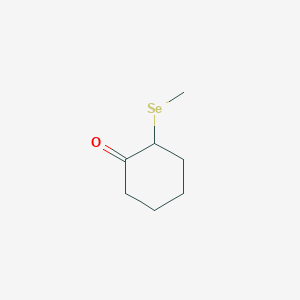
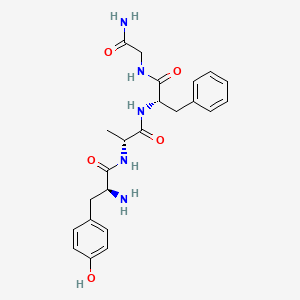
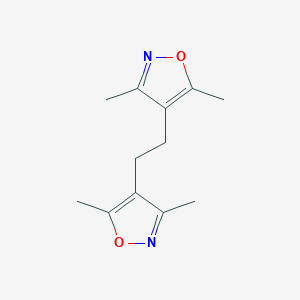
![1,2,3,4,5,6-Hexahydrocyclopenta[b]pyrrole](/img/structure/B14443705.png)
![4-Butyl-1,2-diphenyl-4-[(E)-phenyldiazenyl]pyrazolidine-3,5-dione](/img/structure/B14443712.png)
![2-[2-(Dimethylamino)ethoxy]hexadecanoic acid;hydrochloride](/img/structure/B14443717.png)
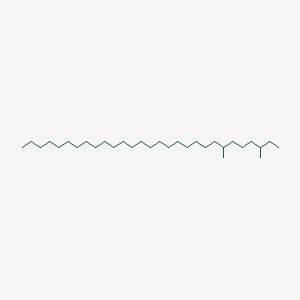
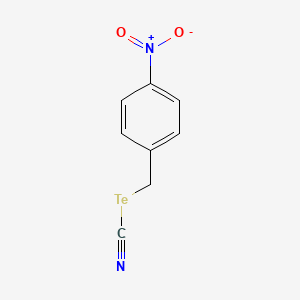

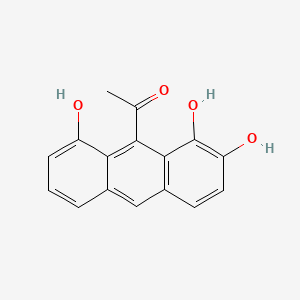
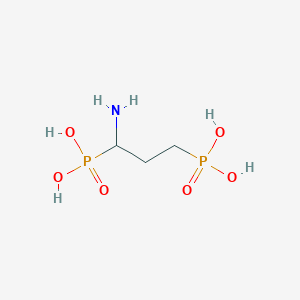
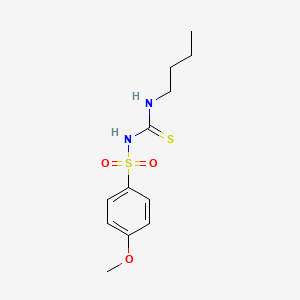
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,3'-oxirane]-2'-yl]methyl acetate](/img/structure/B14443776.png)

